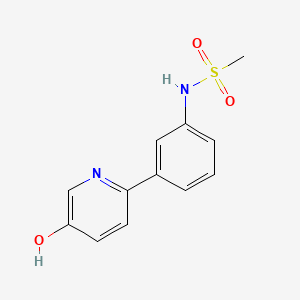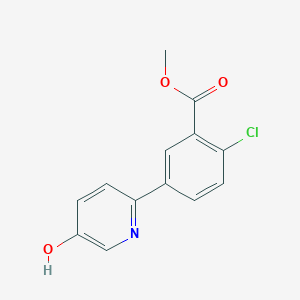
MFCD18323795
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD18323795” is a chemical entity with unique properties and applications. It is known for its specific molecular structure, which contributes to its distinct chemical behavior and potential uses in various scientific fields. Understanding the characteristics and applications of this compound can provide insights into its significance in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323795” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, or substitution. Each step is carefully monitored to maintain the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial process is designed to ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD18323795” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions might involve lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups, expanding the chemical diversity of “this compound.”
Aplicaciones Científicas De Investigación
“MFCD18323795” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new materials and compounds.
Biology: In biological research, “this compound” may be used to study cellular processes, enzyme interactions, or as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, serving as a lead compound for drug development or as a tool in pharmacological studies.
Industry: “this compound” is utilized in industrial processes, such as the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “MFCD18323795” exerts its effects involves specific molecular targets and pathways The compound interacts with particular enzymes or receptors, modulating their activity and leading to various biological effects The detailed mechanism of action depends on the specific application and the biological system being studied
Comparación Con Compuestos Similares
“MFCD18323795” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical behavior or applications. Some of the similar compounds include:
Compound A: Shares a similar core structure but has different substituents, leading to distinct chemical properties.
Compound B: Exhibits similar reactivity but is used in different applications due to variations in its molecular structure.
Compound C: Has comparable biological activity but differs in its mechanism of action or target specificity.
By comparing “this compound” with these similar compounds, researchers can better understand its unique properties and potential advantages in various applications.
Propiedades
IUPAC Name |
N-[3-(5-hydroxypyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-4-2-3-9(7-10)12-6-5-11(15)8-13-12/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBABHVKROXRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692773 |
Source


|
| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-11-9 |
Source


|
| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine](/img/structure/B6415679.png)










